3-Amino-5-bromothiophene-2-carbonitrile

描述

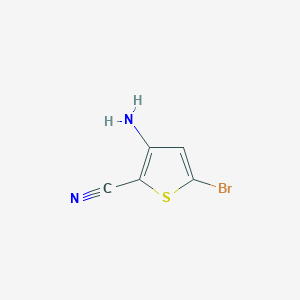

Structure

2D Structure

属性

IUPAC Name |

3-amino-5-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSQZPJVLKWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650622 | |

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-14-8 | |

| Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Thiophene-3-carbonitrile

- Starting Material: Thiophene-3-carbonitrile.

- Bromination Agent: Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts: Iron(III) bromide (FeBr3) or radical initiators such as AIBN.

- Solvent: Dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).

- Conditions: Low temperature to moderate reflux to control regioselectivity and yield.

This step selectively introduces the bromine atom at the 5-position of the thiophene ring, yielding 5-bromothiophene-3-carbonitrile as an intermediate.

Amination of 5-Bromothiophene-3-carbonitrile

- Method: Nucleophilic substitution or direct amination.

- Reagents: Ammonia or amine sources under controlled conditions.

- Conditions: May involve elevated temperature or pressure to facilitate substitution of the bromine with an amino group or direct amination at the 3-position.

- Outcome: Introduction of the amino group at the 3-position, forming 3-amino-5-bromothiophene-2-carbonitrile.

This step is critical for installing the amino substituent while preserving the bromine and nitrile groups.

Alternative Multi-Component or Cyclization Approaches

Some literature reports the synthesis of related amino-thiophene carbonitriles via Michael-type additions and intramolecular cyclizations involving cyanothioacetamide and α-bromochalcones or related intermediates. These methods, while more complex, provide routes to substituted amino-thiophenes with potentially higher yields and structural diversity.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The bromination proceeds via electrophilic aromatic substitution preferentially at the 5-position due to electronic effects of the nitrile group.

- Amination involves nucleophilic displacement or addition, with the amino group introduced at the 3-position either by direct substitution or via intermediate formation.

- Alternative cyclization methods involve nucleophilic addition to thiocyanato or thioacrylamide intermediates, followed by ring closure, as supported by DFT studies showing transition states and energy barriers for each step.

Purification and Characterization

- Purification: Recrystallization from ethanol-acetone mixtures or column chromatography on silica gel.

- Characterization: Confirmed by ^1H and ^13C NMR spectroscopy, IR spectroscopy (notable C≡N stretch ~2220 cm⁻¹, C-Br stretch ~600 cm⁻¹), mass spectrometry, and sometimes X-ray crystallography for molecular geometry.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Bromination of thiophene-3-carbonitrile + amination | Br2/NBS, FeBr3, NH3 or amines | Straightforward, scalable | Requires careful control of regioselectivity and reaction conditions |

| Michael addition and cyclization | Cyanothioacetamide, α-bromochalcones, KOH | Provides structural diversity | Multi-step, moderate yields |

| Industrial scale synthesis | Automated reactors, controlled bromination and amination | High yield and purity, reproducible | Requires sophisticated equipment and process control |

Research Findings and Optimization

- Studies emphasize the importance of reaction temperature and solvent choice in controlling regioselectivity and yield during bromination.

- Amination efficiency can be improved by optimizing ammonia concentration and reaction time.

- Quantum chemical calculations have elucidated the mechanism of ring closure in cyclization routes, highlighting the rate-limiting steps and transition states.

- Industrial methods incorporate continuous flow reactors for safer handling of bromination and better reproducibility.

化学反应分析

Types of Reactions

3-Amino-5-bromothiophene-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base, often performed in an inert atmosphere.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an amine group.

Coupling Reactions: Formation of biaryl compounds or other complex structures.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

3-Amino-5-bromothiophene-2-carbonitrile serves as a critical building block in the synthesis of biologically active molecules. It has been explored for its potential therapeutic properties, including:

- Anticancer Activity : Derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against human tumor cell lines, indicating strong potential as anticancer agents .

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) have been reported between 15.625 to 125 μM, with effective biofilm inhibition observed.

2. Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for application in OLED technology, enhancing light-emitting efficiency and stability.

- Conductive Polymers : Its incorporation into conductive polymer matrices has been investigated to improve electrical conductivity and thermal stability.

3. Chemical Biology

This compound plays a pivotal role in chemical biology by serving as a precursor for synthesizing probes that study biological systems. It can be modified to create specific ligands that target enzymes or receptors, facilitating research into cellular processes and disease mechanisms.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer properties of derivatives derived from this compound, several compounds were synthesized and tested against human cervix carcinoma (HeLa) and murine leukemia (L1210) cell lines. Compounds showed varying degrees of activity, with some exhibiting enhanced potency compared to existing treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against biofilm-forming bacteria. The study found that derivatives effectively inhibited biofilm formation at concentrations lower than those required for planktonic growth inhibition, suggesting potential applications in treating chronic infections.

作用机制

The mechanism of action for 3-Amino-5-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or conjugate used in the study .

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-amino-5-bromothiophene-2-carbonitrile, highlighting differences in substituents, molecular weight, and applications:

Reactivity and Functional Differences

Bromine vs. Ethyl Substituents: The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethyl group in 3-amino-5-ethylthiophene-2-carbonitrile reduces electrophilicity, favoring alkylation or acylation reactions . Brominated analogs exhibit higher reactivity in halogen-exchange reactions but may pose greater toxicity risks compared to ethyl-substituted derivatives .

Amino Group Positioning: The amino group at position 3 (vs. position 4 in 4-aminothiophene-2-carbonitrile) enhances hydrogen-bonding capacity, influencing crystal packing and solubility. This positional difference also affects biological activity; for example, 4-aminothiophene-2-carbonitrile derivatives show higher anticancer activity in certain studies .

Nitrile Group Utility :

- The nitrile group at position 2 in all analogs serves as a versatile handle for cyclization (e.g., forming triazoles or tetrazoles) and polymerization (e.g., conductive polymers) .

生物活性

3-Amino-5-bromothiophene-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antimicrobial, anticancer, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by a thiophene ring substituted with an amino group at the 3-position and a bromine atom at the 5-position. Its molecular formula is and it has a molecular weight of approximately 188.05 g/mol. The presence of the bromine atom significantly influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Significant activity |

| Pseudomonas aeruginosa | Moderate activity |

| Bacillus subtilis | Significant activity |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies, focusing on its ability to inhibit tumor cell proliferation. For instance, compounds related to this structure have shown IC50 values ranging from 2.6 to 18 nM in various cancer cell lines, indicating potent antiproliferative effects .

Case Study: Inhibition of Tubulin Polymerization

A significant mechanism of action for anticancer activity involves the inhibition of tubulin polymerization. Compounds similar to this compound have been shown to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction correlates strongly with their antiproliferative effects .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for other biological activities:

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses.

- Cytotoxicity: The compound has shown cytotoxic effects in brine shrimp bioassays, indicating potential toxicity against other cell types .

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules through hydrogen bonding and ionic interactions facilitated by its amino group and bromine substitution. These interactions can alter enzyme activities or receptor functions, leading to observed pharmacological effects.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-5-bromothiophene-2-carbonitrile with high purity?

- Methodology : Optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using 5-bromothiophene precursors. Bromine at the 5-position facilitates regioselective coupling. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and / NMR (DMSO-d, 400 MHz) .

- Key Parameters : Maintain inert atmosphere (N) during synthesis to prevent oxidation of the amino group. Monitor reaction progress by TLC (R ~0.3 in 7:3 hexane:EtOAc).

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

- Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) mixed with ethanol. Employ SHELXT for initial structure solution and SHELXL for refinement. Validate hydrogen bonding (N–H⋯N interactions) using OLEX2 or Mercury .

- Troubleshooting : If twinning occurs, collect high-resolution data (d < 0.8 Å) and apply TWINLAWS in SHELXL. Adjust temperature (100–150 K) to minimize thermal motion artifacts.

Q. What spectroscopic techniques are critical for characterizing electronic properties of the bromothiophene core?

- Methodology : Combine UV-Vis (λ ~280 nm in THF) with cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF) to determine HOMO/LUMO levels. Use DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical band gaps .

- Data Interpretation : Bromine’s inductive effect lowers LUMO by ~0.3 eV compared to non-halogenated analogs, enhancing electrophilicity.

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data for molecular geometry?

- Methodology : Compare DFT-optimized structures (e.g., Gaussian09) with X-ray crystallography. For discrepancies in bond angles (e.g., C–S–C deviates by >2°), re-examine basis set selection (aug-cc-pVDZ vs. 6-31G**) and solvent effects using COSMO models .

- Case Study : In thiophene derivatives, sulfur’s lone pairs often cause planar deviations not fully captured by gas-phase calculations.

Q. What strategies mitigate decomposition during high-temperature reactions involving the amino-carbonitrile group?

- Methodology : Use stabilizing ligands (e.g., PPh) in palladium-catalyzed reactions. Monitor thermal stability via TGA (decomposition onset ~220°C) and optimize microwave-assisted protocols (80–120°C, 20 min) to reduce exposure .

- Analytical Validation : Track byproducts via LC-MS (ESI+ mode) and assign fragments using m/z ratios (e.g., [M+H] = 231).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。